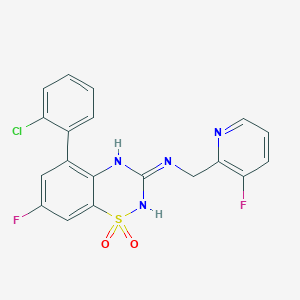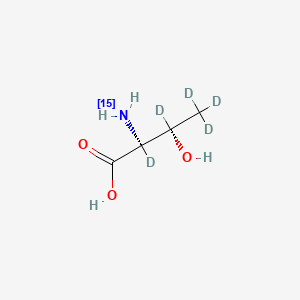
Antitumor agent-50
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor Agent-50 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to target specific molecular pathways involved in tumor growth and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor Agent-50 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of specific aromatic compounds under controlled conditions. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the core structure of this compound. The final step involves purification and crystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor Agent-50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antitumor activity. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy.
Wissenschaftliche Forschungsanwendungen
Antitumor Agent-50 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical trials for various types of cancer.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance its bioavailability and therapeutic efficacy.
Wirkmechanismus
The mechanism of action of Antitumor Agent-50 involves its interaction with specific molecular targets within cancer cells. It primarily targets the DNA of cancer cells, causing DNA damage and inhibiting DNA replication. This leads to the activation of apoptotic pathways, resulting in programmed cell death. Additionally, this compound may inhibit key enzymes involved in cell cycle progression, further preventing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A platinum-based compound known for its DNA-damaging effects.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A diterpene alkaloid that stabilizes microtubules and prevents cell division.
Uniqueness of Antitumor Agent-50: this compound stands out due to its unique chemical structure and its ability to selectively target cancer cells while minimizing damage to healthy cells. Unlike some other antitumor agents, it exhibits a lower incidence of side effects, making it a more favorable option for cancer therapy.
Eigenschaften
Molekularformel |
C17H14FNO3S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
methyl 3-[3-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate |
InChI |
InChI=1S/C17H14FNO3S/c1-22-17(21)12-5-2-4-11(8-12)16-19(15(20)10-23-16)14-7-3-6-13(18)9-14/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
RQQWKPNFUAPBBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C2N(C(=O)CS2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
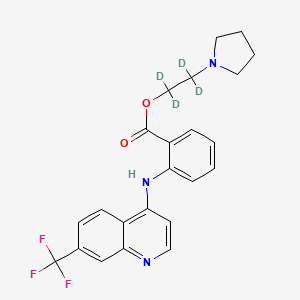

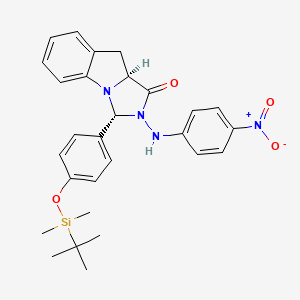
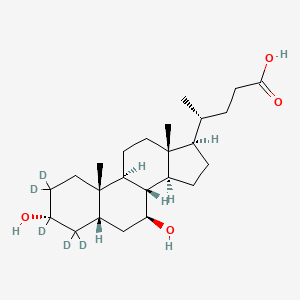
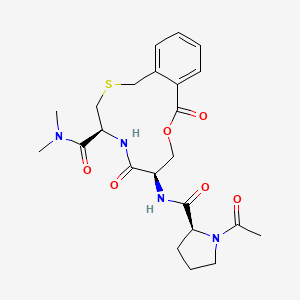
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)




